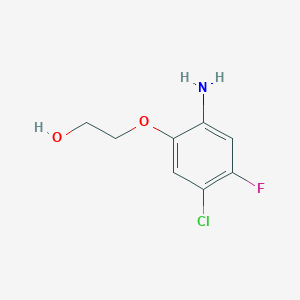

2-(2-Amino-5-chloro-4-fluorophenoxy)ethan-1-ol

Description

Chemical Identity and Nomenclature

This compound (CAS 1702987-01-6) belongs to the phenoxy ethanol derivative family, characterized by a benzoid core modified with halogen and amino substituents. The molecular formula $$ \text{C}8\text{H}9\text{ClFNO}_2 $$ corresponds to a molecular weight of 205.61 g/mol, with systematic IUPAC naming derived from its substitution pattern:

- Phenoxy backbone : A benzene ring with oxygen linkage at position 1

- Substituents :

- Amino group (-NH$$_2$$) at position 2

- Chlorine at position 5

- Fluorine at position 4

- Ethanol side chain : A two-carbon alcohol group (-CH$$2$$CH$$2$$OH) bonded to the phenolic oxygen

The compound's structural complexity arises from three electronegative substituents (Cl, F, NH$$_2$$) creating distinct electronic environments. This substitution pattern differentiates it from simpler phenoxy ethanol analogs like 2-(4-fluorophenoxy)ethanol (CAS 2924-66-5) or 2-(4-chlorophenoxy)ethanol (CAS 1892-43-9), which lack the combined amino-halogen functionality.

Historical Context and Discovery

First reported in chemical literature circa 2020, this compound represents a modern synthetic target developed through advances in:

- Directed ortho-metalation : Enabling precise halogenation at specific ring positions

- Protecting group strategies : For sequential introduction of amino and alcohol functionalities

- Fluorination techniques : Utilizing novel fluorinating agents like Selectfluor®

Its development parallels that of structurally related compounds such as 2-(4-amino-5-chloro-2-methoxyphenyl)ethanol (CID 150172527), sharing the amino-chloro-phenyl-ethanol framework but differing in methoxy substitution. The compound's commercial availability since 2024 through specialty chemical suppliers indicates growing research interest, though synthetic protocols remain proprietary.

Significance in Organic and Medicinal Chemistry

This multifunctional molecule serves as a versatile building block due to three reactive sites:

| Functional Group | Reactivity Potential | Pharmaceutical Relevance |

|---|---|---|

| Primary amine (-NH$$_2$$) | Acylation, Schiff base formation | Bioisostere for heterocyclic amines |

| Halogens (Cl, F) | Nucleophilic aromatic substitution | Metabolic stability enhancement |

| Hydroxyl (-OH) | Etherification, esterification | Solubility modulation |

Comparative analysis with 2-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-ol (CID 118904591) demonstrates how nitro-to-amine reduction sequences could enable its synthesis. In medicinal chemistry, the fluorine atom's strong electronegativity ($$ \chi = 4.0 $$) and small atomic radius ($$ r = 42 $$ pm) enhance membrane permeability and target binding affinity, making derivatives viable candidates for:

- Antimicrobial agents : Targeting bacterial aminoacyl-tRNA synthetases

- Kinase inhibitors : Utilizing the chloro-fluorine motif for ATP-binding pocket interactions

- CNS therapeutics : Leveraging ethanolamine moiety for blood-brain barrier penetration

The compound's strategic combination of hydrogen bond donors (NH$$_2$$, OH) and halogen atoms creates a unique 3D pharmacophore, enabling scaffold hopping in lead optimization campaigns. Current research focuses on its derivatization into novel heterocycles, particularly benzoxazole and quinazoline systems, through cyclocondensation reactions.

Properties

Molecular Formula |

C8H9ClFNO2 |

|---|---|

Molecular Weight |

205.61 g/mol |

IUPAC Name |

2-(2-amino-5-chloro-4-fluorophenoxy)ethanol |

InChI |

InChI=1S/C8H9ClFNO2/c9-5-3-8(13-2-1-12)7(11)4-6(5)10/h3-4,12H,1-2,11H2 |

InChI Key |

HQFPKVGRCXFSRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)OCCO)N |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

$$

\text{2-Amino-5-chloro-4-fluorophenol} + \text{Ethylene oxide} \xrightarrow[\text{Base}]{\text{Reaction conditions}} \text{2-(2-Amino-5-chloro-4-fluorophenoxy)ethan-1-ol}

$$

- Base: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to generate phenoxide ion.

- Solvent: Typically aqueous or polar aprotic solvents such as dimethylformamide (DMF) or ethanol.

- Temperature: Mild heating at 50–80°C optimizes the nucleophilic attack while minimizing side reactions.

- Time: Reaction times vary from 4 to 24 hours, depending on temperature and reactant concentrations.

- Excess ethylene oxide ensures complete conversion.

- Protonation of the phenoxide ion after ring-opening yields the desired ethanolamine derivative.

Hydrolysis of Ethyl Carbonate Intermediates

An alternative route involves hydrolyzing ethyl carbonate derivatives of 2-amino-5-chloro-4-fluorophenol. This method, detailed in, uses hydrolysis under acidic or basic conditions to produce the free phenol, which then undergoes nucleophilic substitution with ethylene oxide.

Process:

- Synthesis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate via reaction with ethyl chloroformate.

- Hydrolysis with aqueous sodium hydroxide or hydrochloric acid to liberate phenol.

- Subsequent ethylene oxide addition as described above.

- Hydrolysis at 35–40°C with sodium hydroxide or hydrochloric acid.

- Yield of amino phenol exceeds 95% when optimized, as per.

Catalytic and Solvent Optimization for Scale-Up

Research indicates that solvent choice and catalytic conditions significantly influence yield and reaction efficiency:

| Parameter | Optimal Conditions | References |

|---|---|---|

| Solvent | 50% Ethanol | |

| Catalyst | InCl₃ (20 mol%) | |

| Temperature | 40°C | |

| Reaction Time | 20 minutes |

Ultrasound irradiation enhances reaction rates and yields, reducing reaction times from hours to minutes, as demonstrated in.

Systematic Optimization of Reaction Conditions

Variables for optimization include:

- Temperature: Increasing from ambient to 80°C can enhance nucleophilic attack but risks side reactions.

- Solvent Polarity: Polar aprotic solvents like DMF or DMSO improve phenoxide solubility.

- Base Strength and Concentration: Strong bases such as NaH or K₂CO₃ facilitate phenolate formation.

- Ethylene Oxide Excess: Using 1.2–2 equivalents ensures complete conversion.

- Reaction Time: Monitored via TLC or HPLC, typically 4–24 hours depending on conditions.

- Conduct factorial experiments varying temperature, solvent, base, and ethylene oxide equivalents.

- Use response surface methodology (RSM) to identify optimal conditions for maximum yield and purity.

Alternative Synthetic Pathways

a. Direct Amination of Halogenated Precursors:

Starting from halogenated phenols, nucleophilic substitution with ammonia or amines can introduce the amino group, followed by ethylene oxide addition.

b. Multi-step Synthesis via Halogenation and Etherification:

- Halogenate phenol at desired positions.

- Convert to phenoxy intermediates.

- Attach amino groups via nucleophilic substitution.

- Finally, perform ethylene oxide ring-opening.

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-chloro-4-fluorophenoxy)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chloro and fluoro groups.

Major Products Formed

Oxidation: Formation of 2-(2-Amino-5-chloro-4-fluorophenoxy)acetaldehyde.

Reduction: Formation of 2-(2-Amino-5-chloro-4-fluorophenoxy)ethanamine.

Substitution: Formation of various substituted phenoxyethanol derivatives.

Scientific Research Applications

2-(2-Amino-5-chloro-4-fluorophenoxy)ethan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-chloro-4-fluorophenoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Research Implications and Gaps

- Synthetic Challenges: Halogenation at positions 4 and 5 on the phenoxy ring (as in the target compound) may require regioselective synthesis techniques, contrasting with methods for mono-halogenated analogs .

- Biological Activity : Dual halogenation (Cl and F) could enhance interactions with hydrophobic protein pockets, as seen in analogs with multiple halogens .

- Data Limitations : Direct experimental data (e.g., solubility, stability) for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

Biological Activity

2-(2-Amino-5-chloro-4-fluorophenoxy)ethan-1-ol, a compound with potential pharmaceutical applications, has garnered interest due to its biological activity. This article aims to provide a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a phenolic ether linked to an ethanolamine moiety, which is significant for its biological interactions.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉ClFNO |

| SMILES | C1=CC(=C(C=C1Cl)C(CO)N)F |

| InChI | InChI=1S/C8H9ClFNO/c9-5... |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : This compound may act as a modulator of GPCRs, influencing pathways related to inflammation and neuronal signaling.

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes involved in neurotransmitter metabolism, which could impact conditions like depression or anxiety.

Pharmacological Studies

Research has indicated several pharmacological effects associated with this compound:

- Anti-inflammatory Effects : Studies have shown that compounds structurally similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Neuroprotective Properties : There is evidence suggesting that this compound may protect against neuronal damage in models of neurodegenerative diseases.

Case Studies and Research Findings

Research on the biological activity of this compound is limited but indicative of its potential:

- Study on Inflammation : A study demonstrated that similar phenolic compounds reduced levels of TNF-alpha and IL-6 in vitro, suggesting a possible pathway for anti-inflammatory action.

- Neuroprotection : In a model of oxidative stress, compounds with structural similarities showed reduced cell death in neuronal cultures, indicating neuroprotective effects.

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 2-(2-Amino-5-chloro-4-fluorophenoxy)ethan-1-ol, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, substituted phenols can react with ethanolamine derivatives under controlled pH and temperature. Key variables include:

- Catalysts : Use of bases (e.g., NaH) to deprotonate phenolic hydroxyl groups.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Temperature : Heating at 80–120°C for 6–24 hours improves yield.

- Purification : Column chromatography with silica gel and ethyl acetate/cyclohexane mixtures isolates the product .

Comparative studies of reducing agents (e.g., LiAlH₄ vs. BH₃·SMe₂) for intermediate steps can optimize stereochemical outcomes .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 6.5–7.5 ppm) and ethanolic -OH (δ 1.5–2.5 ppm). ¹⁹F NMR identifies fluorine environments (δ -110 to -120 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures, confirming bond angles and substituent positions .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (m/z 171.17) and fragmentation patterns .

Q. What strategies are recommended for purifying this compound from reaction byproducts?

- Methodological Answer :

- Liquid-Liquid Extraction : Separate polar impurities using water/ethyl acetate biphasic systems.

- Chromatography : Gradient elution on silica gel (e.g., 50:50 cyclohexane:ethyl acetate) resolves regioisomers .

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .

Q. How can researchers assess the pharmacological potential of this compound in early-stage studies?

- Methodological Answer :

- In Vitro Assays : Screen for receptor binding (e.g., GPCRs) or enzyme inhibition (e.g., kinases) using fluorescence polarization or SPR.

- Metabolic Stability : Incubate with liver microsomes to evaluate CYP450-mediated degradation .

- Toxicity Profiling : MTT assays on HEK293 or HepG2 cells determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction mechanisms involving unstable intermediates (e.g., nitro or azide derivatives) be elucidated?

- Methodological Answer :

- Trapping Intermediates : Use quenching agents (e.g., acetic anhydride for amines) followed by LC-MS analysis .

- Computational Modeling : DFT calculations (Gaussian 09) map transition states and activation energies for key steps (e.g., ring closure) .

- Kinetic Isotope Effects : Compare reaction rates with deuterated substrates to identify rate-limiting steps .

Q. How should researchers address contradictions in spectral data (e.g., overlapping NMR signals or unexpected crystallographic results)?

- Methodological Answer :

- Advanced NMR Techniques : 2D-COSY or HSQC decouples overlapping aromatic protons .

- Twinned Data Refinement : SHELXL’s TWIN command resolves ambiguities in X-ray datasets .

- Cross-Validation : Compare IR and Raman spectra to confirm functional group assignments .

Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina predicts binding poses in active sites (e.g., serotonin receptors) .

- MD Simulations : GROMACS simulates ligand-protein dynamics over 100 ns to assess stability .

- QSAR Modeling : Train models with IC₅₀ data to correlate substituent effects (e.g., -Cl vs. -F) with activity .

Q. How can degradation pathways and stability under varying environmental conditions be analyzed?

- Methodological Answer :

- Forced Degradation Studies : Expose to UV light, heat (40–80°C), or acidic/basic conditions, then monitor via HPLC .

- Arrhenius Plotting : Calculate activation energy (Eₐ) for thermal decomposition using TGA/DSC .

- Hydrolysis Kinetics : Track pH-dependent ester or ether cleavage using ¹H NMR .

Q. What experimental designs are critical for resolving regioselectivity challenges in halogenated derivatives?

- Methodological Answer :

- Directing Groups : Introduce -NO₂ or -OMe to steer electrophilic substitution to desired positions .

- Isotopic Labeling : Synthesize ¹⁸F or ³⁵S analogs to trace reaction pathways .

- Competition Experiments : Compare yields of para/ortho products under varying catalysts (e.g., FeCl₃ vs. AlCl₃) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.